molecular formula C23H17N3O3 B5411265 2-[2-(2-methylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

2-[2-(2-methylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B5411265
M. Wt: 383.4 g/mol
InChI Key: MUXMTECFFFUETN-XNTDXEJSSA-N
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Description

Quinazolinone is a heterocyclic chemical compound. There are two structural isomers, 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common . This class of compounds forms the core of several pharmaceuticals and is the focus of much ongoing research .


Synthesis Analysis

The synthesis of quinazolinones will be classified into the following three categories based on the substitution patterns of the ring system: 2-Substituted-4(3H)-quinazolinones, 3-Substituted-4(3H)-quinazolinones, 2,3-Disubstituted-4(3H)-quinazolinones . The most common approach involves amidation of 2-aminobenzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a bicyclic system, consisting of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring .


Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives depend on the specific compound and its substituents. These properties include melting point, boiling point, density, molecular formula, molecular weight, and others .

Mechanism of Action

The mechanism of action of quinazolinone derivatives in biological systems is diverse and depends on the specific compound. Some quinazolinone derivatives have been found to have antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with quinazolinone derivatives depend on the specific compound and its substituents. Some quinazolinone derivatives have been found to have toxic effects, so appropriate safety precautions should be taken when handling these compounds .

Future Directions

Quinazolinones are a focus of ongoing research due to their potential pharmaceutical applications. Future research directions may include the development of new synthetic methods, exploration of new biological activities, and the design of new quinazolinone-based drugs .

Properties

IUPAC Name

2-[(E)-2-(2-methylphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-16-6-2-3-7-17(16)10-15-22-24-21-9-5-4-8-20(21)23(27)25(22)18-11-13-19(14-12-18)26(28)29/h2-15H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXMTECFFFUETN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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